3-Pyridinecarboxylic acid, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro-6-oxo-, methyl ester
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Overview
Description
3-Pyridinecarboxylic acid, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro-6-oxo-, methyl ester is a complex organic compound with a unique structure that includes a pyridine ring, a chlorobenzoyl group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro-6-oxo-, methyl ester typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst.
Formation of the Ethenyl Group: The ethenyl group is introduced through a Wittig reaction or a similar olefination process.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro-6-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
3-Pyridinecarboxylic acid, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro-6-oxo-, methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro-6-oxo-, methyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarboxylic acid derivatives: Compounds with similar structures but different substituents on the pyridine ring.
Chlorobenzoyl derivatives: Compounds with the chlorobenzoyl group attached to different core structures.
Methyl esters of carboxylic acids: Compounds with similar ester functional groups but different core structures.
Uniqueness
3-Pyridinecarboxylic acid, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro-6-oxo-, methyl ester is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
104941-01-7 |
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Molecular Formula |
C16H12ClNO4 |
Molecular Weight |
317.72 g/mol |
IUPAC Name |
methyl 1-[3-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-6-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C16H12ClNO4/c1-10(15(20)11-3-6-13(17)7-4-11)18-9-12(16(21)22-2)5-8-14(18)19/h3-9H,1H2,2H3 |
InChI Key |
QREJWGATSUCBEL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C=C1)C(=C)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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